3-benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
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Description
3-Benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one (hereafter referred to as 3-BDPQ) is an organic compound with a wide range of applications. It is a heterocyclic compound and a member of the quinazolinone family. It has a molecular weight of 437.45 g/mol and a molecular formula of C21H20N4O2S. 3-BDPQ is a versatile compound with a range of potential uses, including as a catalyst in organic synthesis, as a dye in the textile industry, and as a drug in medicinal chemistry.
Scientific Research Applications
Synthesis and Characterization : This compound belongs to a family of heterocyclic systems synthesized by the fusion of benzimidazole to pyrimidine or quinazoline. Such syntheses are significant in organic chemistry, particularly in the context of creating novel heterocyclic compounds with potential biological activities (Harutyunyan, 2016).
Formation of Hybrid Scaffolds : Research has shown that compounds similar to the one can react with primary amides to yield hybrid scaffolds. These hybrids have potential applications in developing new therapeutic agents (Dao, Ho, & Cho, 2018).
Catalytic Synthesis : Studies have developed efficient protocols for synthesizing substituted benzo[4,5]imidazo[1,2- c]quinazolines, which are structurally related to the compound . Such protocols are vital for the facile production of these compounds, potentially useful in various chemical industries (Xu, Li, Wang, & Cui, 2018).
Antioxidant Properties : Research on quinazolin derivatives has indicated potential antioxidant properties, suggesting possible applications in developing treatments for oxidative stress-related diseases (Al-azawi, 2016).
Synthesis of Key Intermediates for Drug Development : Quinazolines, to which the compound is related, have been recognized as key intermediates in the development of drugs for various diseases, including proliferative diseases caused by over-expression of protein kinases (Őrfi et al., 2004).
Single Step Synthesis Methodology : The compound is part of a group where single-step synthesis methods have been developed, enhancing the efficiency of producing such complex molecules (Erba, Pocar, & Trimarco, 2005).
Polycyclic N-hetero Compounds Synthesis : The synthesis of novel meso-ionic benz[h]imidazo[1,2-c]quinazoline derivatives, closely related to the compound, has been reported, highlighting the versatility of these compounds in chemical syntheses (Hirota et al., 1985).
Photophysical Properties for OLED Applications : Research has been conducted on the luminescence behavior of quinazoline derivatives, suggesting their potential application as OLED emitters, though issues with rapid device degradation under current flow were observed (Pandey et al., 2017).
properties
IUPAC Name |
3-benzyl-8,9-dimethoxy-5-(2-phenylethylsulfanyl)-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c1-32-23-16-20-21(17-24(23)33-2)28-27(34-14-13-18-9-5-3-6-10-18)30-22(26(31)29-25(20)30)15-19-11-7-4-8-12-19/h3-12,16-17,22H,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGLKWCXHUPCJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCCC4=CC=CC=C4)CC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one |
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